3-Methylanisole-d3

Description

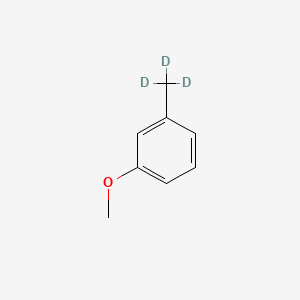

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIGJGFTADMDOB-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942527 | |

| Record name | 1-Methoxy-3-(~2~H_3_)methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20369-34-0 | |

| Record name | 1-Methoxy-3-methyl-d3-benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020369340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-3-(~2~H_3_)methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylanisole-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylanisole-d3, also known as m-methoxytoluene-d3, is a deuterated isotopologue of 3-methylanisole. It is a valuable building block in organic synthesis, particularly in the preparation of labeled compounds for use in metabolic studies, as tracers, and as internal standards in mass spectrometry. The incorporation of deuterium atoms at the methoxy group provides a distinct mass difference, allowing for the sensitive and specific tracking of molecules in complex biological systems. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic data of this compound.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported, its physical properties are expected to be very similar to its non-deuterated analogue, 3-methylanisole. The primary difference lies in its molecular weight due to the presence of three deuterium atoms.

Table 1: Physicochemical Properties of 3-Methylanisole and this compound

| Property | 3-Methylanisole | This compound (Calculated/Expected) |

| Molecular Formula | C₈H₁₀O[1][2] | C₈H₇D₃O |

| Molecular Weight | 122.16 g/mol [1][2][3] | 125.18 g/mol |

| CAS Number | 100-84-5[1] | 20369-34-0 |

| Appearance | Colorless to pale yellow liquid[4] | Colorless to pale yellow liquid |

| Boiling Point | 175-176 °C[1][5] | ~175-176 °C |

| Melting Point | -47 °C[1] | ~-47 °C |

| Density | 0.969 g/mL at 25 °C[1][5] | ~0.988 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.513[1][5] | ~1.513 |

| Solubility | Soluble in alcohol, insoluble in water.[1][4][5] | Soluble in alcohol, insoluble in water. |

| Stability | Stable under normal conditions.[4][5] | Stable under normal conditions. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key distinguishing features will be observed in ¹H NMR and Mass Spectrometry due to the deuterium labeling.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the methoxy protons (O-CH₃) at approximately 3.73 ppm in the non-deuterated compound will be absent. The aromatic and methyl proton signals will remain.

¹H NMR Data for 3-Methylanisole (for comparison):

-

~7.14 ppm (t, 1H): Aromatic proton

-

~6.74 ppm (d, 1H): Aromatic proton

-

~6.70 ppm (d, 1H): Aromatic proton

-

~6.69 ppm (s, 1H): Aromatic proton

-

3.73 ppm (s, 3H): Methoxy protons (O-CH₃)[6]

-

2.30 ppm (s, 3H): Methyl protons (Ar-CH₃)[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to be very similar to that of 3-methylanisole. The carbon of the deuterated methoxy group (C-D₃) will exhibit a multiplet due to carbon-deuterium coupling and will be shifted slightly upfield compared to the C-H₃ signal.

¹³C NMR Data for 3-Methylanisole (for comparison): [7]

-

~159.5 ppm

-

~139.5 ppm

-

~129.2 ppm

-

~121.4 ppm

-

~114.7 ppm

-

~110.7 ppm

-

~55.4 ppm (O-CH₃)

-

~21.8 ppm (Ar-CH₃)

Mass Spectrometry

Mass spectrometry provides definitive evidence of deuteration. The molecular ion peak for this compound will be observed at m/z 125, which is 3 mass units higher than that of the non-deuterated compound (m/z 122).

Mass Spectrum Data for 3-Methylanisole (for comparison):

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be very similar to that of 3-methylanisole. The most significant difference will be the appearance of C-D stretching vibrations in the region of 2100-2250 cm⁻¹, which are absent in the non-deuterated compound. The characteristic C-H stretching of the methoxy group around 2835 and 2950 cm⁻¹ will be absent or significantly diminished.

Experimental Protocols

The synthesis of this compound can be readily achieved by the methylation of m-cresol using a deuterated methylating agent. A general and efficient method is the Williamson ether synthesis.

Synthesis of this compound from m-Cresol

This protocol is adapted from the known synthesis of 3-methylanisole.

Objective: To synthesize this compound via the reaction of m-cresol with a deuterated methylating agent.

Materials:

-

m-Cresol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation of m-Cresol: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve m-cresol (1.0 eq) in anhydrous DMF. Add sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

-

Methylation: Cool the reaction mixture in an ice bath. Slowly add deuterated methyl iodide (1.2 eq) or deuterated dimethyl sulfate (1.2 eq) dropwise to the stirred suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Diagram of Synthetic Pathway:

Caption: Synthesis of this compound from m-cresol.

Safety and Handling

The safety precautions for this compound are expected to be similar to those for 3-methylanisole. It is a flammable liquid and should be handled in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and do not inhale the vapors.[1]

Hazard Statements (for 3-Methylanisole):

-

Flammable liquid and vapor.

-

Harmful if swallowed.

Precautionary Statements (for 3-Methylanisole):

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

Keep container tightly closed.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Wear protective gloves/protective clothing/eye protection/face protection.

Applications

This compound serves as an important tool in various scientific disciplines:

-

Pharmacokinetic Studies: It can be incorporated into drug candidates to study their absorption, distribution, metabolism, and excretion (ADME) properties. The deuterium label allows for differentiation from the non-labeled drug and its metabolites.

-

Metabolic Pathway Elucidation: Used to trace the metabolic fate of molecules containing a 3-methylanisole moiety.

-

Internal Standards: Its distinct mass makes it an excellent internal standard for quantitative analysis by mass spectrometry, improving the accuracy and precision of measurements.

Conclusion

This compound is a key deuterated building block for researchers in drug discovery and development. Its synthesis is straightforward, and its properties are well-understood based on its non-deuterated counterpart. The strategic use of this labeled compound can provide critical insights into the biological behavior of complex molecules. This guide provides the essential information for the safe and effective use of this compound in a research setting.

References

- 1. chembk.com [chembk.com]

- 2. 3-methylanisole - Mycotoxin Database [mycocentral.eu]

- 3. 3-Methylanisole 99 100-84-5 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. 3-Methylanisole | 100-84-5 [chemicalbook.com]

- 6. 3-Methylanisole(100-84-5) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Methylanisole(100-84-5) 13C NMR [m.chemicalbook.com]

- 8. 3-Methylanisole(100-84-5) MS spectrum [chemicalbook.com]

In-Depth Technical Guide to the Physical Properties of 3-Methylanisole-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylanisole-d3, the deuterated isotopologue of 3-methylanisole, is a valuable compound in pharmaceutical research and development, particularly in metabolic studies and as an internal standard in analytical chemistry. Its physical properties are crucial for its handling, formulation, and application. This technical guide provides a comprehensive overview of the core physical properties of this compound. While specific experimental data for the deuterated species is scarce, the physical properties are largely governed by the non-deuterated parent compound, 3-methylanisole. Therefore, the data presented herein for 3-methylanisole serves as a robust proxy for its d3 analogue, with expected minor deviations due to the kinetic isotope effect.

Core Physical Properties

The physical characteristics of 3-Methylanisole are summarized in the table below. These values are considered to be very close approximations for this compound.

| Property | Value |

| Chemical Formula | C₈H₇D₃O |

| Molecular Weight | 125.18 g/mol (calculated) |

| Appearance | Clear, colorless to pale yellow liquid[1] |

| Boiling Point | 175-176 °C[2][3][4] |

| Melting Point | -47 °C[3] |

| Density | 0.969 g/mL at 25 °C[2][3][4] |

| Refractive Index (n_D^20) | 1.513[2][3][4] |

| Solubility | Insoluble in water; Soluble in alcohol and ether[3] |

| Vapor Pressure | 1.8 mmHg at 25 °C[3] |

Note on Isotopic Effects: The primary difference between 3-Methylanisole and this compound is the increased mass due to the three deuterium atoms in the methoxy group. This will result in a slightly higher molecular weight for the deuterated compound. Other physical properties such as boiling point, melting point, and density are expected to be very similar, with minor increases being theoretically possible due to stronger intermolecular van der Waals forces.

Spectroscopic Properties

Deuterium labeling is most significantly observed in spectroscopic analysis.

-

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M+) will be observed at m/z = 125, which is 3 units higher than that of the non-deuterated compound (m/z = 122). The fragmentation pattern will also be influenced by the presence of deuterium.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will lack the characteristic singlet of the methoxy group protons (O-CH₃), which typically appears around 3.7-3.8 ppm. The aromatic proton signals will remain unaffected.

-

¹³C NMR: The carbon of the deuterated methoxy group (-OCD₃) will exhibit a triplet in the proton-coupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). In a proton-decoupled ¹³C NMR, this carbon signal will be significantly attenuated or absent depending on the spectrometer's settings. The chemical shift of this carbon will also be slightly shifted upfield compared to the non-deuterated analogue.

-

Experimental Protocols

The following are detailed, standard methodologies for the determination of the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

A few drops of the liquid sample (this compound) are placed into the small test tube.[5]

-

A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.[2]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube or an oil bath.[2]

-

The bath is heated gently and evenly.[2]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[5]

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][6]

Density Determination (Pycnometer Method)

This method provides an accurate measurement of the density of a liquid.

Apparatus:

-

Pycnometer (a specific gravity bottle with a known volume)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

-

The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the calibration mark, and any excess liquid is carefully removed from the outside.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.[7][8]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Soft tissue

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent and dried with a soft tissue.[9]

-

A few drops of the liquid sample (this compound) are placed on the surface of the lower prism using a dropper.[9]

-

The prisms are closed and locked.

-

Water from a constant temperature bath (e.g., 20 °C) is circulated through the refractometer to maintain a stable temperature.

-

The eyepiece is adjusted to bring the crosshairs into focus.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and coincides with the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.[9]

Logical Relationships of Physical Properties

The following diagram illustrates the relationship between the molecular structure of this compound and its key physical and spectroscopic properties.

Caption: Molecular structure and key physical/spectroscopic properties of this compound.

References

- 1. westlab.com [westlab.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. chembk.com [chembk.com]

- 4. 3-Methylanisole 99 100-84-5 [sigmaaldrich.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. scribd.com [scribd.com]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. mt.com [mt.com]

- 9. davjalandhar.com [davjalandhar.com]

Technical Guide: Physicochemical and Synthetic Insights into 3-Methylanisole and its Deuterated Analog

This technical guide provides a detailed overview of 3-Methylanisole and its deuterated isotopologue, 3-Methylanisole-d3, with a focus on their molecular weights, synthetic methodologies, and relevant biochemical pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Data

A fundamental aspect of any chemical compound is its molecular weight, which is crucial for stoichiometric calculations in synthesis and for analytical characterization. The molecular weights of 3-Methylanisole and its trideuterated analog are summarized below.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| 3-Methylanisole | C₈H₁₀O | 122.16[1][2] |

| This compound | C₈H₇D₃O | 125.18[3] |

Experimental Protocols

Detailed methodologies for the synthesis of 3-Methylanisole are critical for its application in research and development. Below are protocols for both a classical chemical synthesis and a biocatalytic approach.

Chemical Synthesis of 3-Methylanisole

A common and efficient method for the synthesis of 3-Methylanisole is the Williamson ether synthesis, involving the methylation of m-cresol.

Materials:

-

m-Cresol

-

Dimethyl sulfate

-

10% Sodium hydroxide solution

-

Diethyl ether

-

Calcium chloride

-

Sodium carbonate solution (dilute)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, 1 mole of m-cresol is treated with 1.25 moles of 10% sodium hydroxide solution with stirring.

-

With vigorous stirring and cooling to maintain the temperature below 40°C, 1 mole of dimethyl sulfate is added dropwise.

-

After the addition is complete, the mixture is heated on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate.

-

The flask is then cooled, and the organic layer is separated.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The organic layer and the ether extracts are combined, washed with dilute sodium carbonate solution, and then with water.

-

The resulting organic phase is dried over anhydrous calcium chloride.

-

The final product, 3-Methylanisole, is purified by fractional distillation.[4]

Biocatalytic Synthesis Pathway of Vanillin from 3-Methylanisole

Recent advancements have explored enzymatic cascades for the conversion of 3-Methylanisole into valuable compounds like vanillin. This biotransformation typically involves a multi-step process utilizing specific enzymes.

Conceptual Workflow:

-

Benzylic Hydroxylation: The initial step involves the hydroxylation of the methyl group of 3-Methylanisole to form 3-methoxybenzyl alcohol. This reaction is often catalyzed by a cytochrome P450 monooxygenase.

-

Aromatic Hydroxylation: Subsequently, the aromatic ring is hydroxylated at the para-position relative to the methoxy group to yield vanillyl alcohol.

-

Oxidation: The final step is the oxidation of the alcohol group of vanillyl alcohol to an aldehyde, forming vanillin. This can be achieved using an alcohol oxidase.[5]

A whole-cell bioconversion system, for instance using E. coli engineered to express the necessary enzymes like a cytochrome P450 variant and a vanillyl alcohol oxidase, can be employed to carry out this cascade reaction.[5]

Visualized Experimental Workflow and Pathways

To facilitate a clearer understanding of the processes described, the following diagrams illustrate a general laboratory workflow and a key biochemical pathway involving 3-Methylanisole.

References

An In-depth Technical Guide to the Synthesis of 3-Methylanisole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methylanisole-d3 (m-Methoxytoluene-d3), a deuterated analog of 3-Methylanisole. This isotopically labeled compound is valuable as an internal standard in analytical chemistry, particularly in pharmacokinetic and metabolic studies of pharmaceuticals and other xenobiotics. This document details the synthetic pathways, experimental protocols, and characterization data for this compound.

Introduction

This compound (CAS No. 20369-34-0) is a stable isotope-labeled version of 3-methylanisole where the three hydrogen atoms of the methyl group are replaced with deuterium.[1][2] This substitution results in a molecular weight of 125.18 g/mol .[3] The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its chemical properties are nearly identical to the unlabeled analog, but its increased mass allows for clear differentiation in mass spectral analysis.

Synthetic Pathways

The most common and direct approach to the synthesis of this compound is through the deuteromethylation of m-cresol. This involves the reaction of the hydroxyl group of m-cresol with a deuterated methylating agent. The general reaction scheme is depicted below:

Caption: General reaction pathway for the synthesis of this compound.

Two primary deuterated methylating agents are suitable for this synthesis:

-

Iodomethane-d3 (CD3I): A highly reactive and effective methylating agent.

-

Dimethyl-d6 sulfate ((CD3)2SO4): Another potent reagent for methylation.

The choice of reagent may depend on availability, cost, and specific reaction conditions. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group of m-cresol, forming a more nucleophilic phenoxide ion.

Experimental Protocols

3.1. Synthesis of this compound using Dimethyl-d6 Sulfate

This protocol is adapted from the synthesis of 3-methylanisole using dimethyl sulfate.

Materials:

-

m-Cresol (1.0 eq)

-

Dimethyl-d6 sulfate (1.05 eq)

-

Sodium hydroxide (NaOH) (1.25 eq)

-

Diethyl ether

-

Dilute sodium carbonate solution

-

Water

-

Anhydrous calcium chloride

Procedure:

-

In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, dissolve m-cresol in a 10% aqueous solution of sodium hydroxide with stirring.

-

With vigorous stirring, add dimethyl-d6 sulfate dropwise, ensuring the temperature is maintained below 40°C using a water bath for cooling.

-

After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and to quench any unreacted dimethyl-d6 sulfate.

-

Cool the reaction mixture to room temperature. The organic layer will separate.

-

Separate the organic layer and extract the aqueous layer several times with diethyl ether.

-

Combine all organic phases and wash with a dilute sodium carbonate solution, followed by washing with water.

-

Dry the organic phase with anhydrous calcium chloride.

-

Filter to remove the drying agent and remove the solvent by distillation.

-

The crude product can be purified by fractional distillation under reduced pressure.

3.2. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Quantitative Data

Due to the lack of specific literature detailing the synthesis of this compound, precise yield and purity data are not available. However, based on the synthesis of the non-deuterated analog, a yield of approximately 80% can be anticipated.[1] The purity of the final product is expected to be high (≥98%) after purification by fractional distillation.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 20369-34-0 | [1] |

| Molecular Formula | C8H7D3O | [1] |

| Molecular Weight | 125.18 g/mol | [3] |

| Appearance | Colorless liquid | [] |

| Boiling Point | 175-176 °C (for non-deuterated) | [5] |

| Density | 0.969 g/mL at 25 °C (for non-deuterated) | [5] |

| Refractive Index | n20/D 1.513 (for non-deuterated) | [5] |

Characterization Data

The characterization of this compound relies on standard analytical techniques such as NMR and mass spectrometry. Below is a summary of the expected and reported spectral data for the non-deuterated analog, which serves as a reference.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In the ¹H NMR spectrum of this compound, the characteristic singlet for the methyl protons at approximately 2.3 ppm in the non-deuterated compound will be absent. The aromatic proton signals are expected to be similar to the non-deuterated analog.

¹³C NMR: The ¹³C NMR spectrum of this compound will show a characteristic triplet for the deuterated methyl carbon due to C-D coupling. The chemical shift will be similar to the non-deuterated analog, but the signal will be split.

Table 2: Comparative NMR Data (Non-deuterated 3-Methylanisole)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H NMR | ~7.14 | m | Aromatic-H | [6] |

| ~6.74 | m | Aromatic-H | [6] | |

| ~3.73 | s | -OCH₃ | [6] | |

| ~2.30 | s | -CH₃ | [6] | |

| ¹³C NMR | 159.52 | s | C-O | [1] |

| 139.47 | s | C-CH₃ | [1] | |

| 129.18 | s | Aromatic C-H | [1] | |

| 121.44 | s | Aromatic C-H | [1] | |

| 114.68 | s | Aromatic C-H | [1] | |

| 110.72 | s | Aromatic C-H | [1] | |

| 55.37 | s | -OCH₃ | [1] | |

| 21.76 | s | -CH₃ | [1] |

5.2. Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 125, which is 3 mass units higher than the non-deuterated analog (m/z 122). The fragmentation pattern is expected to be similar, with key fragments showing a +3 mass shift if they retain the deuterated methyl group.

Table 3: Comparative Mass Spectrometry Data (Non-deuterated 3-Methylanisole)

| m/z | Relative Intensity (%) | Assignment | Reference |

| 122 | 100 | [M]+ | [5] |

| 107 | 20.8 | [M-CH₃]+ | [5] |

| 91 | 50.3 | [C₇H₇]+ | [5] |

| 77 | 35.8 | [C₆H₅]+ | [5] |

Conclusion

The synthesis of this compound can be readily achieved through the deuteromethylation of m-cresol using commercially available deuterated reagents. This technical guide provides a robust framework for its preparation and characterization, which is essential for its application in advanced scientific research, particularly in the fields of drug metabolism and pharmacokinetics. The provided protocols and data serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries.

References

In-Depth Technical Guide: 3-Methylanisole-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylanisole-d3, the deuterated analog of 3-Methylanisole, is a stable isotope-labeled compound of significant interest in pharmaceutical research and development. The incorporation of deuterium in place of hydrogen can modulate the pharmacokinetic and metabolic profiles of drug candidates, a strategy increasingly employed to enhance therapeutic efficacy and safety.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, relevant experimental protocols, and its role in metabolic studies.

CAS Number: 20369-34-0

Chemical and Physical Data

| Property | Value | Reference |

| Molecular Formula | C₈H₇D₃O | |

| Molecular Weight | 125.18 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | [2][3] |

| Density | 0.969 g/mL at 25 °C (lit.) | [4][5][6] |

| Boiling Point | 175-176 °C (lit.) | [4][5][6] |

| Melting Point | -47 °C | [4] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.513 (lit.) | [4][5][6] |

| Solubility | Soluble in alcohol, insoluble in water. | [3][4][6] |

| Vapor Pressure | 1.8 mmHg at 25 °C | [4] |

Experimental Protocols

Synthesis of 3-Methylanisole

While a specific protocol for this compound is not detailed in the provided results, a common method for the synthesis of its non-deuterated analog involves the methylation of m-cresol. A deuterated final product could be achieved by utilizing a deuterated methylating agent.

General Procedure for the Alkylation of Phenols:

A general method for the synthesis of anisole derivatives involves the reaction of a phenol with a methylating agent in the presence of a catalyst.[7]

-

Reactants: m-Cresol (or a deuterated equivalent for the synthesis of the labeled compound), Dimethyl carbonate (or a deuterated methylating agent).

-

Catalyst: Dimanganese decacarbonyl (Mn₂(CO)₁₀), Tungsten hexacarbonyl (W(CO)₆), or Dicobalt octacarbonyl (Co₂(CO)₈).

-

Procedure:

-

A high-pressure microreactor is charged with the catalyst, the corresponding phenol, and the methylating agent.

-

The reactor is sealed and heated (e.g., to 180°C for 1 hour).

-

After cooling, the reaction mixture is filtered.

-

Unreacted methylating agent is removed by distillation.

-

The final product is purified by distillation under reduced pressure or recrystallization.

-

Alternative Synthesis from m-Cresol and Dimethyl Sulfate: [8]

-

Reactants: 1 mole of 3-cresol, 1.25 mole of 10% sodium hydroxide, 1 mole of dimethyl sulfate.

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, 3-cresol is treated with sodium hydroxide.

-

Dimethyl sulfate is added with vigorous stirring, maintaining the temperature below 40°C.

-

The mixture is heated for 30 minutes on a boiling water bath to complete the reaction.

-

After cooling, the organic layer is separated.

-

The aqueous solution is extracted with ether.

-

The combined organic phases are washed, dried, and fractionated to yield 3-methylanisole.

-

Metabolic Pathways and Biotransformation

3-Methylanisole serves as a substrate in various enzymatic reactions, offering insights into metabolic pathways relevant to drug development. One notable transformation is its conversion to vanillin, a valuable flavoring agent, through a multi-step enzymatic cascade.

The initial steps in the biotransformation of 3-methylanisole can involve benzylic hydroxylation, aromatic hydroxylation, or O-demethylation, catalyzed by cytochrome P450 monooxygenases.[9]

Caption: Potential enzymatic pathways for 3-Methylanisole metabolism.

Safety and Handling

The following safety and handling information is for the non-deuterated 3-Methylanisole and should be considered as a guideline for its deuterated analog.

-

Hazards: Flammable liquid and vapor. Harmful if swallowed. May cause eye, skin, and respiratory tract irritation.[2][10]

-

Handling: Use in a well-ventilated area with spark-proof tools and explosion-proof equipment. Ground and bond containers during transfer. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents.[2]

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[11]

Conclusion

This compound is a valuable tool for researchers in drug discovery and development. Its primary application lies in metabolic and pharmacokinetic studies, where the deuterium labeling allows for the tracing and quantification of metabolic fates of parent compounds. While specific experimental data for the deuterated form is limited, the information available for the non-deuterated analog provides a strong foundation for its synthesis, handling, and understanding of its biochemical transformations. The continued exploration of deuterated compounds holds promise for the development of safer and more effective pharmaceuticals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. guidechem.com [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. 3-Methylanisole 99 100-84-5 [sigmaaldrich.com]

- 6. 3-Methylanisole | 100-84-5 [chemicalbook.com]

- 7. 3-Methylanisole synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. echemi.com [echemi.com]

3-Methylanisole-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 3-Methylanisole-d3 serves as a critical tool in analytical chemistry, primarily utilized as an internal standard for quantitative analysis. Its deuterated nature makes it particularly valuable in mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS), for the precise measurement of analogous non-deuterated compounds.

Stable isotope-labeled compounds, like this compound, are essential for enhancing the accuracy and reliability of analytical measurements. By introducing a known quantity of the deuterated standard into a sample, variations in sample preparation and instrument response can be effectively normalized. This is because the deuterated standard behaves almost identically to its non-deuterated counterpart during extraction, derivatization, and chromatographic separation, but is distinguishable by its higher mass in the mass spectrometer.

Core Application: Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard in analytical methodologies.[1] Deuterated compounds are frequently chosen for this purpose because they co-elute with the analyte of interest but have a different mass-to-charge ratio (m/z), allowing for separate detection and quantification by a mass spectrometer. This technique, known as isotope dilution mass spectrometry, is considered a gold standard for quantitative analysis due to its high precision and accuracy.

While specific, detailed protocols for the use of this compound are not abundantly available in public literature, its application would follow the general principles of internal standard calibration in GC-MS for the analysis of volatile organic compounds (VOCs). It is particularly suited for the quantification of 3-Methylanisole and structurally similar aromatic compounds in various matrices, including environmental and biological samples.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methylanisole, the non-deuterated analogue, is provided below. These properties are crucial for developing and optimizing analytical methods.

| Property | Value |

| Molecular Formula | C₈H₁₀O |

| Molecular Weight | 122.16 g/mol |

| Boiling Point | 175-176 °C |

| Density | 0.969 g/mL at 25 °C |

| Solubility | Soluble in alcohol, insoluble in water. |

| Synonyms | m-Methoxytoluene, m-Cresyl methyl ether |

Conceptual Experimental Protocol: Quantification of 3-Methylanisole in Water by GC-MS using this compound as an Internal Standard

The following is a representative, conceptual protocol outlining how this compound would be used to quantify 3-Methylanisole in a water sample. This protocol is based on established methodologies for VOC analysis.

1. Preparation of Standards and Reagents:

-

Stock Solutions: Prepare individual stock solutions of 3-Methylanisole and this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the 3-Methylanisole stock solution into analyte-free water. Each calibration standard should also be spiked with a constant, known amount of the this compound internal standard stock solution. A typical concentration for the internal standard might be 10 µg/L.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards to assess the accuracy and precision of the method.

2. Sample Preparation (Liquid-Liquid Extraction):

-

To a 10 mL water sample, add a known amount of the this compound internal standard solution.

-

Add 2 mL of a suitable extraction solvent (e.g., dichloromethane or diethyl ether).

-

Vortex or shake the mixture vigorously for 2 minutes.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

-

Monitor characteristic ions for 3-Methylanisole (e.g., m/z 122, 107, 91).

-

Monitor characteristic ions for this compound (e.g., m/z 125, 110, 94).

-

-

4. Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of 3-Methylanisole to the peak area of this compound against the concentration of 3-Methylanisole in the calibration standards.

-

Determine the concentration of 3-Methylanisole in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.

Logical Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative GC-MS analysis.

Signaling Pathways and Experimental Workflows

As this compound is primarily a tool for analytical chemistry, it is not directly involved in biological signaling pathways. Its role is within the experimental workflow of chemical analysis. The diagram above provides a high-level overview of this workflow.

References

Deuterated 3-Methylanisole: A Technical Guide for Advanced Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of deuterated 3-methylanisole, focusing on its role as a critical tool in modern analytical chemistry. For professionals in drug development and research, precision and reliability in quantitative analysis are paramount. Deuterated internal standards, such as deuterated 3-methylanisole, represent the gold standard for achieving the highest levels of accuracy and robustness in bioanalytical methods.[1]

The Gold Standard: Deuterated 3-Methylanisole as an Internal Standard

In quantitative analysis, particularly within complex biological matrices, variability can arise from numerous stages, including sample preparation, instrument injection, and ionization efficiency.[2] Internal standards are essential for correcting these variations.[2] Deuterated internal standards are considered the most effective because their physical and chemical properties are nearly identical to the analyte of interest, with the key difference being a higher mass.[2] This similarity ensures that the internal standard and the analyte behave almost identically during extraction and analysis, providing a reliable reference for accurate quantification.[1][2]

The primary application of deuterated 3-methylanisole is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. Its structural similarity to 3-methylanisole and other related aromatic compounds makes it an ideal candidate for studies involving these molecules.

Mitigating Matrix Effects

A significant challenge in bioanalysis is the "matrix effect," where endogenous components in a biological sample can interfere with the ionization of the target analyte, leading to inaccurate measurements.[1] Because a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects.[1] By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized, leading to more accurate and precise results.[3]

Hypothetical Bioanalytical Method Using Deuterated 3-Methylanisole

Experimental Protocol: Quantification of an Aromatic Analyte in Human Plasma

Objective: To develop and validate a robust LC-MS/MS method for the quantification of a hypothetical aromatic analyte in human plasma using deuterated 3-methylanisole as an internal standard.

1. Materials and Reagents:

-

Analyte of interest (e.g., a structural analog of 3-methylanisole)

-

Deuterated 3-methylanisole (internal standard, IS)

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

2. Stock and Working Solutions Preparation:

-

Prepare primary stock solutions of the analyte and deuterated 3-methylanisole in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working solutions for the analyte by serially diluting the stock solution with a 50:50 mixture of methanol and water.

-

Prepare a working solution of the deuterated 3-methylanisole at a concentration of 100 ng/mL in the same diluent.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the deuterated 3-methylanisole working solution (100 ng/mL).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation and co-elution of the analyte and IS.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Detection: Multiple Reaction Monitoring (MRM)

-

Monitor specific precursor-to-product ion transitions for both the analyte and deuterated 3-methylanisole.

-

Data Presentation: Hypothetical Method Validation Summary

The following table summarizes the expected performance of the hypothetical bioanalytical method, based on typical acceptance criteria from regulatory guidelines.

| Validation Parameter | Concentration | Acceptance Criteria | Hypothetical Results |

| Linearity | 1 - 1000 ng/mL | r² ≥ 0.99 | r² = 0.998 |

| Accuracy (% Bias) | LLOQ (1 ng/mL) | ± 20% | -5.2% |

| LQC (3 ng/mL) | ± 15% | 3.5% | |

| MQC (500 ng/mL) | ± 15% | -1.8% | |

| HQC (800 ng/mL) | ± 15% | 2.1% | |

| Precision (% CV) | LLOQ (1 ng/mL) | ≤ 20% | 8.7% |

| LQC (3 ng/mL) | ≤ 15% | 5.4% | |

| MQC (500 ng/mL) | ≤ 15% | 3.1% | |

| HQC (800 ng/mL) | ≤ 15% | 2.5% | |

| Matrix Effect | LQC & HQC | CV ≤ 15% | 6.8% |

| Recovery | LQC, MQC, HQC | Consistent and reproducible | ~85% |

Synthesis of Deuterated 3-Methylanisole

General Experimental Protocol for Deuteration

Objective: To introduce deuterium atoms onto the aromatic ring of 3-methylanisole.

Materials:

-

3-Methylanisole

-

Deuterated sulfuric acid (D₂SO₄)

-

Deuterated methanol (CD₃OD)

-

Deuterium oxide (D₂O)

Procedure:

-

A solution of 3-methylanisole is prepared in deuterated methanol.

-

A catalytic amount of deuterated sulfuric acid is added to the solution.

-

The reaction mixture is heated to facilitate the hydrogen-deuterium exchange on the aromatic ring. The reaction time and temperature would need to be optimized to achieve the desired level of deuteration.

-

The reaction is quenched with D₂O.

-

The deuterated 3-methylanisole is extracted using an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The final product is purified using techniques such as column chromatography or distillation.

-

The level and position of deuteration are confirmed by ¹H NMR, ²H NMR, and mass spectrometry.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the bioanalytical workflow and the logical relationship of using a deuterated internal standard.

References

An In-depth Technical Guide to the Safety and Handling of 3-Methylanisole-d3

Disclaimer: This document provides a summary of safety and handling information for 3-Methylanisole. The deuterated form, 3-Methylanisole-d3, is expected to have a very similar safety profile. However, the toxicological properties of this compound have not been fully investigated.[1] All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Introduction

This compound is a deuterated analog of 3-Methylanisole, a flammable liquid commonly used in laboratory and chemical synthesis applications.[2][3] Due to the isotopic substitution of deuterium for hydrogen, its chemical properties are very similar to its non-deuterated counterpart. This guide outlines the essential safety and handling procedures for this compound, drawing from data on 3-Methylanisole.

Hazard Identification

3-Methylanisole is classified as a flammable liquid and vapor.[2][4][5] It may cause skin and eye irritation, and potentially respiratory and digestive tract irritation.[1] Ingestion of large amounts or inhalation of vapors may lead to central nervous system depression, with symptoms such as dizziness or suffocation.[1]

GHS Classification:

Hazard Statements:

Data Presentation

The following tables summarize key quantitative and qualitative data for the safe handling of 3-Methylanisole.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₈H₇D₃O |

| Molecular Weight | 125.18 g/mol (calculated) |

| Appearance | Clear to very slight yellow liquid[1][6] |

| Odor | Odorless to pleasant[2][7] |

| Boiling Point | 175-176 °C (347-348.8 °F) at 760 mmHg[2][3] |

| Flash Point | 52-54 °C (125.6-129.2 °F) - closed cup[1][2] |

| Density | 0.969 g/mL at 25 °C[3] |

| Solubility | Insoluble in water; soluble in alcohol and ether[3][6][8] |

| Vapor Density | 4.21[2] |

Table 2: Hazard Identification and Classification

| Classification | Rating |

| GHS Pictograms | Flame, Exclamation Mark[4] |

| NFPA Rating (estimated) | Health: 1, Flammability: 2, Instability: 0[1] |

| Storage Class Code | 3 - Flammable liquids |

Table 3: Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a fume hood.[1][4] Use explosion-proof electrical, ventilating, and lighting equipment.[2][4][5] Eyewash stations and safety showers should be readily available.[1] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][4] A face shield may also be necessary.[5] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[1][2][9] Disposable gloves may only be suitable for splash resistance and should be replaced immediately upon contamination.[9] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., type ABEK).[4][5] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] |

| General Hygiene | Wash hands thoroughly after handling.[1][5] Do not eat, drink, or smoke when using this product.[4][10] |

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][11] |

| Skin Contact | Take off immediately all contaminated clothing.[4] Wash off with soap and plenty of water.[4] If skin irritation occurs, get medical advice.[10] |

| Inhalation | Remove from exposure and move to fresh air immediately.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |

| Ingestion | Do NOT induce vomiting.[1][2] If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1] Call a physician or poison control center immediately.[2][10] |

Table 5: Fire-Fighting Measures

| Aspect | Procedure |

| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1][2][4] Water may be ineffective for extinguishment but can be used to cool fire-exposed containers.[1][5] |

| Specific Hazards | Flammable liquid and vapor.[1][2] Vapors are heavier than air and may travel to a source of ignition and flash back.[1][2] Containers may explode when heated.[1][2] Hazardous decomposition products include carbon monoxide and carbon dioxide.[1] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[1][4][5] |

Table 6: Accidental Release Measures

| Action | Procedure |

| Personal Precautions | Use proper personal protective equipment as indicated in Section 8.[1] Remove all sources of ignition.[1][4] Avoid breathing vapors, mist, or gas.[5] Evacuate personnel to safe areas.[4] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so.[4][5] Do not let the product enter drains.[4][5] |

| Methods for Cleaning Up | Use spark-proof tools and explosion-proof equipment.[2][4] Soak up with inert absorbent material (e.g., sand, silica gel, dry lime, or soda ash) and place in a closed container for disposal.[1][2] |

Table 7: Handling and Storage

| Aspect | Guideline |

| Safe Handling | Use only in a well-ventilated area.[1] Ground and bond containers when transferring material.[1][4] Use non-sparking tools.[2][4] Avoid contact with eyes, skin, and clothing.[1] Keep away from heat, sparks, and open flames.[1][2][5] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2][3][4] Keep away from sources of ignition.[1][2] Store in a flammables area.[1][6] |

General Laboratory Protocol for Safe Handling

1. Risk Assessment and Preparation:

-

Before beginning any work, conduct a thorough risk assessment.

-

Ensure all necessary personal protective equipment (PPE) is available and in good condition.

-

Verify that the fume hood is functioning correctly and that an eyewash station and safety shower are accessible.

-

Prepare all necessary equipment and reagents before handling the compound.

2. Handling Procedure:

-

Conduct all manipulations of this compound within a certified chemical fume hood.

-

Ground and bond all containers during transfer to prevent static discharge.[1][4]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[1]

3. Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Collect waste in a properly labeled, sealed container.

4. Emergency Procedures:

-

In case of a spill, immediately evacuate the area and remove all ignition sources.[1][4]

-

If it is safe to do so, contain the spill using an inert absorbent material.[1][2]

-

For skin or eye contact, follow the first-aid procedures outlined in Table 4.

-

In case of fire, use the appropriate extinguishing media as described in Table 5.

Visualizations

Caption: A general workflow for the safe handling of this compound in a laboratory setting.

Caption: A decision-making flowchart for responding to a this compound spill.

Conclusion

While the toxicological properties of this compound have not been fully elucidated, the data available for its non-deuterated analog, 3-Methylanisole, provide a strong basis for safe handling procedures. The primary hazards are its flammability and potential for irritation and CNS depression upon exposure.[1] Adherence to standard laboratory safety protocols, including the use of appropriate engineering controls and personal protective equipment, is crucial for minimizing risk. Always consult the most recent Safety Data Sheet (SDS) before use and handle with caution.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. 3-Methylanisole | 100-84-5 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 3-Methoxytoluene | C8H10O | CID 7530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Methylanisole [chembk.com]

- 9. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 10. sdfine.com [sdfine.com]

- 11. fishersci.com [fishersci.com]

Safeguarding Isotopic Integrity: A Technical Guide to 3-Methylanisole-d3 Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for the storage and handling of 3-Methylanisole-d3, a deuterated analog of 3-Methylanisole. The stability and isotopic purity of this compound are critical for its effective use in research and development, particularly in applications such as metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry. This document outlines recommended storage conditions, potential degradation pathways, and protocols for ensuring the long-term integrity of this compound.

Core Principles of Deuterated Compound Stability

Deuterated compounds, while generally stable and non-radioactive, are susceptible to the same environmental factors as their non-deuterated counterparts: temperature, light, and moisture.[1] The primary challenge in handling deuterated compounds is the prevention of hydrogen-deuterium (H-D) exchange, which can compromise the isotopic purity of the material.[2] Therefore, stringent control over storage conditions is paramount.

Recommended Storage and Handling Protocols

To maintain the chemical and isotopic integrity of this compound, the following storage and handling procedures are recommended. These are based on general guidelines for deuterated compounds and the safety data sheet (SDS) for the non-deuterated analog, 3-Methylanisole.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[3][4] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.[1] | Minimizes the rate of potential chemical degradation and reduces solvent evaporation. |

| Light Exposure | Store in a light-resistant container, such as an amber vial.[1] | Protects the compound from light-catalyzed degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[2][3][4] | Prevents oxidation and minimizes exposure to atmospheric moisture, which can lead to H-D exchange. |

| Moisture | Store in a dry, well-ventilated area.[3][5] Consider storage in a desiccator.[2] | Prevents hydrolysis and minimizes the risk of H-D exchange with atmospheric water. |

| Container | Use tightly sealed, appropriate containers.[3][4][6] Ensure the container is allowed to warm to room temperature before opening.[1] | Prevents leakage and contamination. Allowing the container to warm up prevents condensation of moisture on the compound. |

| Incompatible Materials | Store away from strong oxidizing agents.[5][7] | Prevents chemical reactions that could degrade the compound. |

Stability Profile and Degradation

Table 2: Potential Degradation Pathways and Triggers

| Degradation Pathway | Triggering Factors | Potential Byproducts |

| Oxidation | Exposure to air (oxygen), heat, light, and presence of oxidizing agents. | Oxidized aromatic compounds, potentially leading to ring-opening products under harsh conditions. |

| Hydrolysis | Presence of water, especially under acidic or basic conditions. | Although the ether linkage is relatively stable, prolonged exposure to harsh aqueous conditions could lead to cleavage, forming 3-methylphenol and methanol-d3. |

| Hydrogen-Deuterium (H-D) Exchange | Exposure to sources of protic hydrogen (e.g., water, alcohols), particularly at non-neutral pH and elevated temperatures. | 3-Methylanisole-d2, 3-Methylanisole-d1, and non-deuterated 3-Methylanisole, leading to a decrease in isotopic purity. |

Experimental Protocols

To ensure the quality and integrity of this compound, particularly when used in sensitive quantitative applications, regular assessment of its purity and isotopic enrichment is recommended.

Protocol for Assessing Chemical Purity via Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity aprotic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to create working solutions at appropriate concentrations for GC-MS analysis.

-

-

GC-MS Instrument Setup (Typical Conditions):

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Analysis:

-

Inject an appropriate volume of the working solution into the GC-MS.

-

Acquire the total ion chromatogram (TIC) and mass spectrum of the eluting peak(s).

-

Assess the chromatogram for the presence of any impurity peaks.

-

Compare the mass spectrum of the main peak with a reference spectrum for this compound to confirm its identity.

-

Protocol for Assessing Isotopic Enrichment via Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent as described above.

-

-

MS Analysis:

-

Utilize a high-resolution mass spectrometer for accurate mass measurements.

-

Acquire the mass spectrum of the molecular ion region for this compound.

-

-

Data Analysis:

-

Determine the relative intensities of the ion corresponding to this compound and any ions corresponding to lower deuteration levels (d2, d1, d0).

-

Calculate the isotopic enrichment by comparing the peak area of the fully deuterated compound to the sum of the peak areas of all isotopic variants.

-

Visualizing Workflows and Pathways

Logical Workflow for Handling and Storage

References

A Technical Guide to 3-Methylanisole-d3 for Researchers and Drug Development Professionals

An in-depth analysis of 3-Methylanisole-d3, a deuterated analog of 3-Methylanisole, reveals its critical role as an internal standard in advanced analytical methodologies. This guide provides detailed supplier information, quantitative data, and experimental protocols to support its application in research and pharmaceutical development.

For researchers engaged in pharmacokinetics, metabolic studies, and quantitative analysis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. This compound, the deuterated form of 3-Methylanisole, serves as an ideal internal standard, particularly in mass spectrometry-based applications, due to its chemical and physical similarities to the parent compound.

Supplier and Quantitative Data Overview

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Isotopic Enrichment | Purity | Additional Information |

| MedChemExpress | 20369-34-0 | C₈H₇D₃O | 125.18 | Not specified; stated as high purity | >98.0% (based on non-deuterated CoA) | A CoA for the non-deuterated 3-Methylanisole (HY-115127) shows a purity of 99.42% by GC.[1] |

| BOC Sciences | 20369-34-0 | C₈H₇D₃O | 125.18 | Not specified; stated as high quality | Not specified | Provides a range of services including custom synthesis and impurity identification.[][] |

| C/D/N Isotopes | 20369-34-0 | C₈H₇D₃O | 125.18 | 99 atom % D | Not specified | A Certificate of Analysis is provided with each product.[4] |

Physicochemical Properties

The physical and chemical characteristics of 3-Methylanisole are crucial for its handling, storage, and application in experimental settings. The data for the non-deuterated compound is presented below and is expected to be very similar for its deuterated counterpart.

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 175-176 °C (lit.) |

| Density | 0.969 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.513 (lit.) |

| Solubility | Soluble in alcohol, insoluble in water |

| Storage | Store at room temperature |

Experimental Protocols: Application as an Internal Standard

This compound is primarily utilized as an internal standard in quantitative analysis, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. Its utility stems from its ability to mimic the analyte (3-Methylanisole) during sample preparation, chromatography, and ionization, thereby correcting for variations and improving the accuracy and precision of quantification.[5][6][7]

General Protocol for Use as an Internal Standard in LC-MS/MS

This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of 3-Methylanisole in a biological matrix (e.g., plasma).

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-Methylanisole in a suitable solvent (e.g., methanol).

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution.

-

IS Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples, calibration standards, and quality controls.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample, add a specified volume of the IS working solution.

-

Add a protein precipitation agent (e.g., acetonitrile) to the sample.

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Analysis:

-

Inject a portion of the prepared sample onto the LC-MS/MS system.

-

Chromatographic Separation: Employ a suitable C18 column with a gradient elution profile using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The goal is to achieve baseline separation of the analyte and IS from other matrix components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both 3-Methylanisole and this compound.

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The logical progression of utilizing a deuterated internal standard in a quantitative analytical workflow is depicted in the following diagram.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Signaling Pathways and Logical Relationships

The core principle behind the use of a deuterated internal standard is to mitigate analytical variability. The following diagram illustrates the logical relationship where the internal standard acts as a corrective factor for various potential sources of error.

References

Commercial Availability and Technical Guide for 3-Methylanisole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and potential applications of 3-Methylanisole-d3. This deuterated analog of 3-Methylanisole serves as a valuable tool in various research and development settings, particularly in pharmacokinetic and metabolic studies where it is often employed as an internal standard for mass spectrometry-based quantification.

Physicochemical Properties

Table 1: General and Chemical Identifiers

| Property | This compound | 3-Methylanisole |

| IUPAC Name | 1-methoxy-3-(trideuteriomethyl)benzene[] | 1-methoxy-3-methylbenzene[2][3][4] |

| Synonyms | m-Methoxytoluene-d3, m-Methylanisole-d3[2][5] | 3-Methoxytoluene, m-Cresol methyl ether[6] |

| CAS Number | 20369-34-0[2][5][7] | 100-84-5[4][6][8][9][10] |

| Molecular Formula | C₈H₇D₃O[] | C₈H₁₀O[2][3][4][8] |

| Molecular Weight | 125.18 g/mol [] | 122.17 g/mol [2][4][8] |

| Appearance | Colorless Liquid[] | Colorless to light yellow liquid[3][8] |

Table 2: Physical and Chemical Properties

| Property | This compound | 3-Methylanisole |

| Purity | ≥99% by HPLC, 99 atom % D[] | ≥99%[2][3][4][8][11] |

| Boiling Point | No data available | 175-176 °C (lit.) |

| Density | No data available | 0.969 g/mL at 25 °C (lit.) |

| Flash Point | No data available | 54 °C (129.2 °F)[12] |

| Solubility | Soluble in Alcohol | Soluble in alcohol, insoluble in water[4] |

| Storage | Store at 2-8°C[] | Store in a cool, dry, well-ventilated area[6] |

Commercial Availability

This compound is available from various chemical suppliers specializing in stable isotope-labeled compounds for research purposes. The primary suppliers identified are:

-

BOC Sciences: Provides 3-Methoxytoluene-[α,α,α-d3] with specified purity levels.[]

Researchers are advised to contact these suppliers directly for the most current pricing, availability, and to request a Certificate of Analysis for specific lot numbers.

Experimental Protocols

Due to its properties, this compound is an ideal internal standard for the quantification of 3-Methylanisole or structurally similar analytes in complex matrices, such as plasma or tissue homogenates, using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

General Protocol for Use as an Internal Standard in LC-MS/MS Analysis:

-

Preparation of Stock Solutions:

-

Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of the non-deuterated analyte (3-Methylanisole or other target analytes) by serial dilution of a primary stock solution.

-

Prepare a working internal standard solution by diluting the this compound primary stock solution to a fixed concentration (e.g., 100 ng/mL) in the same solvent.

-

-

Sample Preparation (Protein Precipitation Method):

-

To 100 µL of the biological matrix (e.g., plasma, serum), add a fixed volume (e.g., 10 µL) of the working internal standard solution.

-

Vortex briefly to mix.

-

Add a protein precipitation agent (e.g., 300 µL of acetonitrile or methanol).

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject a specific volume of the prepared sample onto an appropriate LC column (e.g., C18).

-

Develop a chromatographic method to achieve separation of the analyte from matrix components.

-

Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard. This includes selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).

-

Acquire data for the calibration standards and the unknown samples.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

The following diagram illustrates a typical workflow for a bioanalytical experiment utilizing a stable isotope-labeled internal standard like this compound.

Caption: Workflow for bioanalytical quantification using an internal standard.

This guide provides a foundational understanding of this compound for research and development applications. For specific experimental designs and safety handling procedures, it is imperative to consult the detailed documentation provided by the supplier and relevant scientific literature.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Methylanisole, 99% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 3-Methylanisole, 99% | Fisher Scientific [fishersci.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 3-Methylanisole | 100-84-5 [chemicalbook.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Note: 3-Methylanisole-d3 as an Internal Standard in GC-MS Analysis

Introduction

In the field of analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is crucial for achieving accurate and reliable quantification of analytes. An internal standard is a compound of known concentration that is added to a sample prior to analysis. It helps to correct for variations in sample preparation, injection volume, and instrument response. Deuterated compounds, such as 3-Methylanisole-d3, are often preferred as internal standards due to their chemical similarity to the target analytes and their distinct mass-to-charge ratio, which allows for clear differentiation by the mass spectrometer.

This compound is the deuterated form of 3-methylanisole, a volatile organic compound (VOC). Its application as an internal standard is particularly relevant in the analysis of environmental contaminants, flavor and fragrance compounds, and in drug development processes where precise quantification is paramount. The use of a stable isotope-labeled internal standard like this compound can significantly improve the accuracy and precision of quantitative analytical methods.

Principle of Internal Standardization

The fundamental principle behind using an internal standard is that it experiences the same analytical variations as the target analyte. By comparing the detector response of the analyte to that of the internal standard, a response factor can be calculated. This factor is then used to determine the concentration of the analyte in the sample.

Workflow for Internal Standard Addition

Applications

-

Environmental Monitoring: Quantification of aromatic hydrocarbons such as toluene, ethylbenzene, and xylenes (BTEX) in water and soil samples.

-

Food and Beverage Analysis: Determination of flavor and off-flavor compounds, such as anisole derivatives, in products like wine and spirits.

-

Industrial Hygiene: Monitoring of airborne VOCs in workplace environments.

Protocol: General Method for the Analysis of Volatile Organic Compounds using this compound as an Internal Standard

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of volatile organic compounds by GC-MS. Note: This is a generalized protocol and must be optimized and validated for specific analytes and matrices.

1. Materials and Reagents

-

Analytes of Interest: Certified reference standards of the target VOCs.

-

Internal Standard: this compound solution of known concentration (e.g., 100 µg/mL in methanol).

-